Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate

Regioisomerism Molecular recognition Phenoxy substitution pattern

Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate (CAS 900015-15-8; IUPAC: methyl 3-(4-benzamidophenoxy)thiophene-2-carboxylate) is a synthetic thiophene-2-carboxylate derivative with the molecular formula C₁₉H₁₅NO₄S and a molecular weight of 353.39 g/mol. It belongs to the broader 3-substituted thiophene-2-carboxylate class, which has been investigated for cyclic nucleotide suppression, topoisomerase II inhibition, and histone deacetylase (HDAC) inhibition.

Molecular Formula C19H15NO4S
Molecular Weight 353.39
CAS No. 900015-15-8
Cat. No. B2888788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate
CAS900015-15-8
Molecular FormulaC19H15NO4S
Molecular Weight353.39
Structural Identifiers
SMILESCOC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C19H15NO4S/c1-23-19(22)17-16(11-12-25-17)24-15-9-7-14(8-10-15)20-18(21)13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21)
InChIKeyCXCYFZVKPLUGLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate (CAS 900015-15-8): Structural Identity, Class Assignment, and Procurement Baseline


Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate (CAS 900015-15-8; IUPAC: methyl 3-(4-benzamidophenoxy)thiophene-2-carboxylate) is a synthetic thiophene-2-carboxylate derivative with the molecular formula C₁₉H₁₅NO₄S and a molecular weight of 353.39 g/mol . It belongs to the broader 3-substituted thiophene-2-carboxylate class, which has been investigated for cyclic nucleotide suppression, topoisomerase II inhibition, and histone deacetylase (HDAC) inhibition [1]. The compound is available through specialty chemical suppliers at purities of ≥95% (Biosynth/CymitQuimica) to NLT 98% (MolCore), with the latter carrying ISO-certified quality systems . Its MDL identifier is MFCD07021473 .

Why Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate Cannot Be Freely Substituted: Structural Uniqueness Among Close Analogs


Three structural features of methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate preclude simple interchange with near-neighbor analogs: (i) the para-substitution pattern of the benzoylamino group on the phenoxy ring, which alters molecular shape, dipole moment, and target recognition relative to the ortho-substituted positional isomer (CAS 900018-84-0) ; (ii) the methyl ester at the 2-position of the thiophene ring, which confers higher lipophilicity and membrane permeability than the free carboxylic acid analog (CAS 900015-31-8, MW 339.4) ; and (iii) the benzoylamino linker, which provides distinct H-bond donor/acceptor geometry compared to the sulfonamido analog (CAS 900015-19-2, MW 419.47) . In the broader 2-(acylamino)-3-thiophenecarboxylate pharmacophore class, even minor structural variations produce order-of-magnitude differences in cAMP suppression potency, with best-in-class analogs achieving IC₅₀ values below 5 μM while structurally related compounds are inactive [1]. These structure-activity relationship (SAR) findings demonstrate that each substitution pattern must be treated as a distinct chemical entity for research procurement purposes.

Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate: Quantitative Differential Evidence Against Closest Analogs


Para-Substituted Benzoylamino-Phenoxy Architecture vs. Ortho-Substituted Positional Isomer (CAS 900018-84-0): Regioisomeric Differentiation

The target compound bears the benzoylamino group at the para (4-) position of the phenoxy ring, whereas the closest positional isomer (CAS 900018-84-0) bears the same group at the ortho (2-) position . This regioisomeric difference produces distinct three-dimensional geometries: the para-substituted isomer adopts a more extended, linear conformation, while the ortho-substituted isomer introduces a kinked topology due to steric congestion between the benzoylamino and thiophene-2-carboxylate moieties across the phenoxy bridge . Although no published direct head-to-head biological comparison exists for these two isomers, the computed physicochemical properties differ: the ortho isomer (CAS 900018-84-0) has a reported TPSA of 64.63 Ų and LogP of 4.58 , while the para isomer (target compound) is expected to have a slightly different TPSA (estimated ~64-69 Ų range based on analogous thiophene carboxylate scaffolds) due to altered intramolecular H-bonding between the amide NH and the ester carbonyl . In medicinal chemistry SAR programs, para vs. ortho substitution on a phenoxy linker routinely alters target binding affinity by 10- to 100-fold [1].

Regioisomerism Molecular recognition Phenoxy substitution pattern SAR

Methyl Ester vs. Free Carboxylic Acid (CAS 900015-31-8): Differential Permeability, Prodrug Potential, and Synthetic Utility

The target compound (MW 353.39) is the methyl ester of 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylic acid (CAS 900015-31-8, MW 339.4) . The methyl ester provides a 14 Da mass increment and replaces the ionizable carboxylic acid proton (pKa ~3.5–4.5) with a neutral methyl group, increasing calculated lipophilicity by approximately 1.0–1.5 LogP units based on the Hansch π constant for the methyl ester transformation [1]. In the 2-(acylamino)-3-thiophenecarboxylate class, the methyl ester is the biologically active form identified from a 50,000-compound high-throughput screen, where the free carboxylic acid derivatives showed substantially reduced cellular activity consistent with impaired membrane permeation [2]. The methyl ester also serves as a protected synthetic intermediate; the ester can be hydrolyzed under controlled conditions to generate the free acid on demand, whereas the free acid cannot be converted to the ester without additional synthetic steps [1].

Ester prodrug Membrane permeability Carboxylic acid bioisostere Synthetic intermediate

Benzoylamino Linker vs. Sulfonamido Linker (CAS 900015-19-2): Differential H-Bonding Capacity, Metabolic Stability, and Target Engagement Profile

The target compound contains a benzoylamino (-NH-CO-Ph) linker connecting the phenoxy and phenyl moieties, whereas the closest linker-variant analog (CAS 900015-19-2) employs a sulfonamido (-NH-SO₂-Ph-4-OCH₃) linker . The benzoylamino carbonyl is a stronger H-bond acceptor than the corresponding sulfonamido sulfone (C=O vs. S=O), while the sulfonamido NH is a stronger H-bond donor (more acidic) than the benzamido NH [1]. These differences alter both the geometry (trigonal planar carbonyl vs. tetrahedral sulfone) and the electronic character of the linker. In the benzamidophenoxy HDAC inhibitor series, the benzamido linker was essential for sub-micromolar HDAC inhibition (IC₅₀ values in the sub-μM range for the N-hydroxypropenamide series), with the benzamido carbonyl engaging in key H-bond interactions at the HDAC2 active site as demonstrated by molecular docking [2]. The sulfonamido analog (CAS 900015-19-2), with its larger molecular footprint (MW 419.47 vs. 353.39, ΔMW = +66 Da) and additional rotatable bonds, presents a distinct pharmacophore that cannot be assumed to engage the same targets .

Benzamide linker Sulfonamide isostere H-bond geometry Metabolic stability

Purity Specification and Quality Assurance: NLT 98% with ISO Certification (MolCore) vs. Min. 95% (Alternative Suppliers)

The target compound is available at two distinct purity tiers: NLT 98% from MolCore (Product No. MC118530), which operates under an ISO-certified quality management system, and Min. 95% from Biosynth/CymitQuimica (Ref. 3D-ALB01515) . The 3-percentage-point purity differential is meaningful in quantitative pharmacology: at 95% purity, a 5% impurity burden could contain structurally related synthetic byproducts (e.g., unreacted amine precursor CAS 103790-38-1, de-esterified acid CAS 900015-31-8, or regioisomeric contamination from CAS 900018-84-0) that may confound biological assay interpretation at test concentrations above 10 μM [1]. The ISO certification (MolCore) provides documented quality systems including batch-to-batch consistency monitoring, certificate of analysis (CoA) traceability, and validated analytical methods, whereas the 95% minimum purity product may lack these quality infrastructure guarantees . The MDL number MFCD07021473 is shared across suppliers and provides a common identifier for procurement specification .

Chemical purity ISO certification Quality assurance Procurement specification

Class-Level Pharmacological Context: Thiophene-2-Carboxylate Scaffold as a Cyclic Nucleotide Suppressor with Documented In Vivo Efficacy

The target compound belongs to the 3-substituted thiophene-2-carboxylate class, which has been pharmacologically validated through a 50,000-compound high-throughput screen and extensive SAR analysis of 124 analogs [1]. The class-defining biological activity is suppression of agonist-induced cAMP and cGMP elevation in multiple cell lines via a nonselective phosphodiesterase (PDE) activation mechanism [1]. The best compounds from this series achieved IC₅₀ values below 5 μM for cyclic nucleotide suppression [1]. In vivo, the class demonstrated efficacy in a closed-loop mouse model of secretory diarrhea, preventing intestinal fluid accumulation induced by cholera and E. coli (STa) toxins [1]. Although the target compound itself has not been individually tested in these assays, its structural features—the 3-phenoxy substitution pattern with a benzoylamino moiety and the 2-methyl ester—align with the pharmacophoric requirements identified in the SAR study: a 3-position aromatic substituent connected via an oxygen or nitrogen linker and a 2-position ester [1][2]. Separately, the benzamidophenoxy motif has been validated in HDAC inhibitor programs, where compounds bearing this substructure achieved sub-micromolar HDAC IC₅₀ values and cytotoxicity up to 5-fold more potent than SAHA (vorinostat) against SW620, PC3, and NCI-H23 cancer cell lines [3].

Cyclic nucleotide suppression Phosphodiesterase activation Secretory diarrhea cAMP/cGMP signaling

Best-Fit Research and Industrial Application Scenarios for Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate Based on Differential Evidence


Medicinal Chemistry SAR Exploration: Para-Substituted Benzamidophenoxy-Thiophene Scaffold Optimization

The target compound is ideally suited as a scaffold for systematic structure-activity relationship (SAR) studies exploring the para-substituted benzamidophenoxy-thiophene chemical space. Its three tunable modules—the benzoyl moiety, the para-phenoxy linker, and the 2-methyl ester—allow independent variation to probe contributions to target binding . The ortho-substituted isomer (CAS 900018-84-0) serves as the direct negative control for assessing regioisomeric effects on potency . The free carboxylic acid (CAS 900015-31-8) provides the hydrolysis product reference standard for metabolic stability assays .

HDAC Inhibitor Discovery: Benzamidophenoxy Pharmacophore Evaluation

The benzamidophenoxy moiety present in this compound is a validated HDAC inhibitor pharmacophore, with related N-hydroxybenzamide and N-hydroxypropenamide derivatives demonstrating sub-micromolar HDAC inhibition and cytotoxicity up to 5-fold more potent than the clinical benchmark SAHA (vorinostat) [1]. The target compound provides a thiophene-2-carboxylate ester variant of this pharmacophore, enabling exploration of thiophene-for-phenyl bioisosteric replacement strategies. The sulfonamido analog (CAS 900015-19-2) serves as a linker-variant comparator for assessing the contribution of the benzamido carbonyl to HDAC binding .

Cyclic Nucleotide Signaling Research: PDE-Activator Pharmacophore Profiling

The 2-(acylamino)-3-thiophenecarboxylate class to which this compound belongs represents the first reported small-molecule cyclic nucleotide suppressors, functioning as nonselective phosphodiesterase (PDE) activators with IC₅₀ values below 5 μM for the best-in-class analogs [2]. The target compound, with its unique 3-(4-benzamidophenoxy) substitution, extends the SAR beyond the previously explored 3-benzamido and 3-phenoxybenzamido series [2][3]. Laboratories investigating cAMP/cGMP-dependent pathologies—including secretory diarrheas, polycystic kidney disease, and cAMP-dependent tumor growth—can use this compound as a novel chemotype for PDE activation studies [2].

Chemical Biology Probe Development: Dual-Mechanism (PDE Activation + HDAC Inhibition) Hypothesis Testing

The target compound sits at the structural intersection of two independently validated pharmacophore families—cyclic nucleotide suppressors and HDAC inhibitors—making it a unique tool compound for testing dual-mechanism hypotheses [1][2]. For laboratories exploring epigenetic regulation of cAMP signaling or cAMP-dependent modulation of histone acetylation, this compound offers a single-chemical-entity approach where two separate tool compounds would otherwise be required. Procurement of the NLT 98% purity grade with ISO-certified quality documentation (MolCore) is recommended for these hypothesis-driven studies to minimize confounding effects from impurities .

Quote Request

Request a Quote for Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.